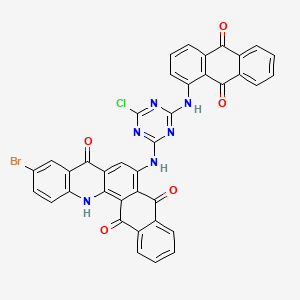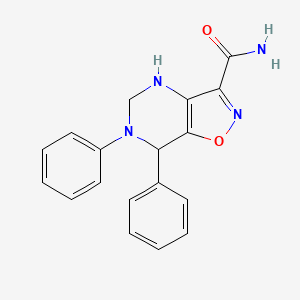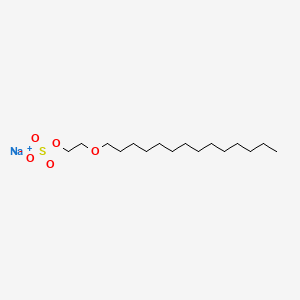
Ethanol, 2-(tetradecyloxy)-, hydrogen sulfate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Tetradecyloxyethyl sodium sulfate typically involves the reaction of tetradecyloxyethanol with sulfuric acid, followed by neutralization with sodium hydroxide . The process can be summarized as follows:
Tetradecyloxyethanol Synthesis: Tetradecyloxyethanol is synthesized by reacting tetradecyl alcohol with ethylene oxide under basic conditions.
Sulfation: The resulting tetradecyloxyethanol is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The sulfated product is neutralized with sodium hydroxide to yield 2-Tetradecyloxyethyl sodium sulfate.
Industrial Production Methods: In industrial settings, the production of 2-Tetradecyloxyethyl sodium sulfate is carried out in large reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tetradecyloxyethyl sodium sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols. These reactions typically occur under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Substitution Reactions: The major products are typically alkylated derivatives of the original compound.
Hydrolysis: Hydrolysis results in the formation of tetradecyloxyethanol and sodium sulfate.
Applications De Recherche Scientifique
2-Tetradecyloxyethyl sodium sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 2-Tetradecyloxyethyl sodium sulfate is its ability to reduce surface tension, which allows it to act as an effective surfactant . It interacts with the lipid bilayers of cell membranes, leading to their disruption and subsequent cell lysis . This property is particularly useful in biological and medical applications where cell disruption is required .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate: Similar in structure but contains an ether linkage in the alkyl chain.
Sodium myreth sulfate: Similar in structure but with a different alkyl chain length.
Uniqueness: 2-Tetradecyloxyethyl sodium sulfate is unique due to its specific alkyl chain length and ether linkage, which provide it with distinct surface-active properties and make it suitable for specific applications where other surfactants may not be as effective .
Propriétés
Numéro CAS |
3694-74-4 |
|---|---|
Formule moléculaire |
C16H33NaO5S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
sodium;2-tetradecoxyethyl sulfate |
InChI |
InChI=1S/C16H34O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-22(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
XYWGYCTUGYVSIZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


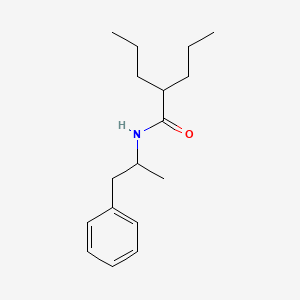
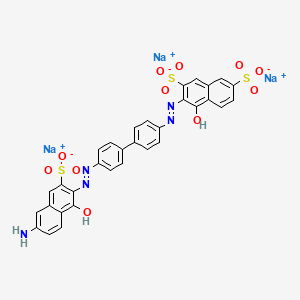
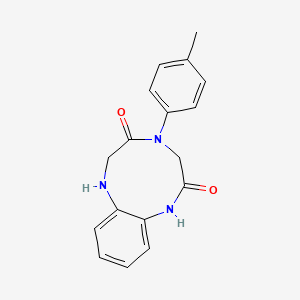
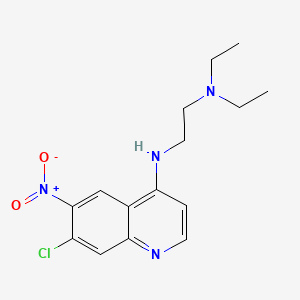
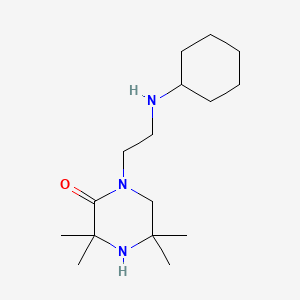


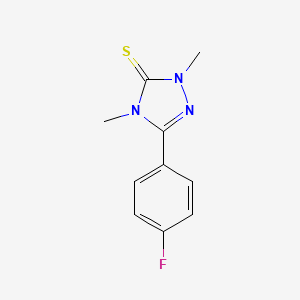
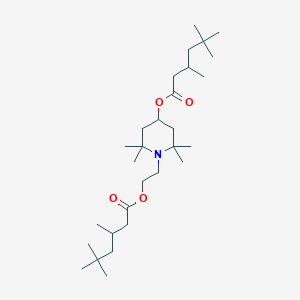
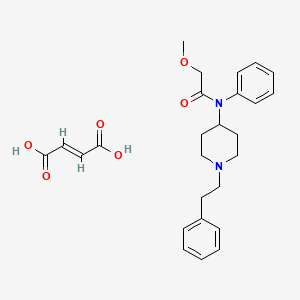
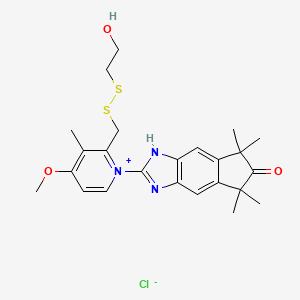
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
